molecular formula C11H10N2 B1346041 3-Methyl-2,2'-bipyridine CAS No. 64859-47-8

3-Methyl-2,2'-bipyridine

Cat. No.: B1346041
CAS No.: 64859-47-8
M. Wt: 170.21 g/mol
InChI Key: TWIHWYXRPSNKHJ-UHFFFAOYSA-N
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Description

3-Methyl-2,2'-bipyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the third position and another pyridine ring at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2,2'-bipyridine can be achieved through several methods. One common approach involves the α-methylation of substituted pyridines using a continuous flow setup. This method employs a column packed with Raney® nickel and a low boiling point alcohol, such as 1-propanol, at high temperatures . The reaction proceeds with high selectivity, producing the desired compound in good yields without the need for additional work-up or purification.

Another method involves the [4 + 2] cycloaddition of 1-azadienes with 2-carbon π-components. This approach utilizes either thermal pericyclic reactions or transition metal-catalyzed formal cycloaddition reactions . Both methods provide efficient pathways for synthesizing pyridine derivatives, including this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale continuous flow synthesis due to its efficiency and scalability. The use of metal catalysts, such as Raney® nickel, and optimized reaction conditions ensure high yields and minimal waste, making this method suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,2'-bipyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of pyridine N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, resulting in the formation of reduced pyridine derivatives.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under appropriate conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine compounds depending on the reagents used.

Scientific Research Applications

3-Methyl-2,2'-bipyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2,2'-bipyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to form stable complexes with metal ions, which can be exploited in catalysis and coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2,2'-bipyridine stands out due to its dual pyridine rings and the presence of a methyl group, which confer unique chemical properties and reactivity. Its ability to participate in various chemical reactions and form stable complexes makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

3-methyl-2-pyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-9-5-4-8-13-11(9)10-6-2-3-7-12-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIHWYXRPSNKHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50983450
Record name 3-Methyl-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50983450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64859-47-8
Record name Bipyridine, methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064859478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50983450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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